![molecular formula C8H13BrN2O B2612359 [4-bromo-1-(butan-2-yl)-1H-pyrazol-5-yl]methanol CAS No. 2101197-25-3](/img/structure/B2612359.png)
[4-bromo-1-(butan-2-yl)-1H-pyrazol-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-bromo-1-(butan-2-yl)-1H-pyrazol-5-yl]methanol is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a bromine atom at the 4-position, a butan-2-yl group at the 1-position, and a hydroxymethyl group at the 5-position of the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-1-(butan-2-yl)-1H-pyrazol-5-yl]methanol can be achieved through several synthetic routes. One common method involves the bromination of 1-(butan-2-yl)-1H-pyrazole-5-ylmethanol. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another synthetic route involves the formation of the pyrazole ring followed by the introduction of the bromine atom and the butan-2-yl group. This can be done by reacting a suitable precursor, such as 4-bromo-1H-pyrazole, with butan-2-yl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and improve scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
[4-bromo-1-(butan-2-yl)-1H-pyrazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 4-bromo-1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid.
Reduction: 1-(butan-2-yl)-1H-pyrazol-5-ylmethanol.
Substitution: 4-azido-1-(butan-2-yl)-1H-pyrazol-5-ylmethanol or 4-thio-1-(butan-2-yl)-1H-pyrazol-5-ylmethanol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, [4-bromo-1-(butan-2-yl)-1H-pyrazol-5-yl]methanol can be used as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the effects of pyrazole derivatives on various biological systems. Its structural features may allow it to interact with specific enzymes or receptors, making it a potential lead compound for drug discovery.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic activities, and this compound could be explored for similar effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [4-bromo-1-(butan-2-yl)-1H-pyrazol-5-yl]methanol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(butan-2-yl)-1H-pyrazol-5-ylmethanol: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
4-bromo-1H-pyrazol-5-ylmethanol: Lacks the butan-2-yl group, which may affect its lipophilicity and biological activity.
4-bromo-1-(methyl)-1H-pyrazol-5-ylmethanol: Has a methyl group instead of a butan-2-yl group, which may influence its steric properties and reactivity.
Uniqueness
The presence of both the bromine atom and the butan-2-yl group in [4-bromo-1-(butan-2-yl)-1H-pyrazol-5-yl]methanol makes it unique compared to its analogs. The bromine atom allows for further functionalization, while the butan-2-yl group can influence its lipophilicity and biological activity, potentially enhancing its interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
(4-bromo-2-butan-2-ylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2O/c1-3-6(2)11-8(5-12)7(9)4-10-11/h4,6,12H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHSBOQLPBFYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
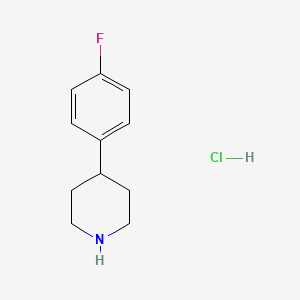
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2612281.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2612283.png)
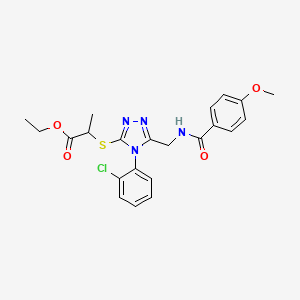
![2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2612286.png)
![1-(4-methoxybenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2612287.png)
![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2612288.png)
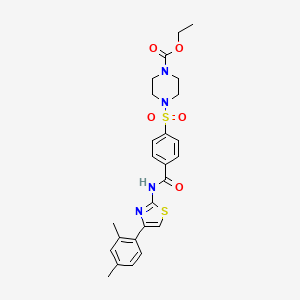
![tert-butyl N-[(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-yl]carbamate](/img/structure/B2612290.png)
![2-{4-[(thiophen-3-yl)methyl]piperazine-1-carbonyl}quinoxaline hydrochloride](/img/structure/B2612292.png)
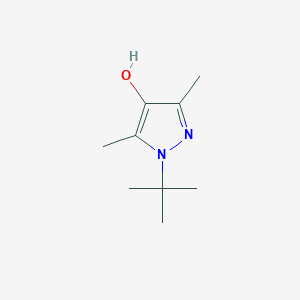
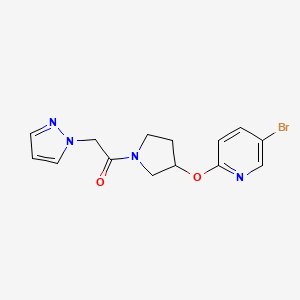
![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2612296.png)

